Cas no 1597876-00-0 (2-bromopyridine-3-sulfonamide)

2-bromopyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinesulfonamide, 2-bromo-
- 2-bromopyridine-3-sulfonamide
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- MDL: MFCD32015573
- Inchi: 1S/C5H5BrN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10)
- InChI Key: NUAYOHIKZYSOKK-UHFFFAOYSA-N
- SMILES: C1(Br)=NC=CC=C1S(N)(=O)=O
2-bromopyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287342-1.0g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 1g |
$943.0 | 2023-06-05 | ||
Enamine | EN300-287342-10g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 10g |
$2762.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024579-1g |
2-Bromopyridine-3-sulfonamide |
1597876-00-0 | 95% | 1g |
¥4697.0 | 2023-04-10 | |
Enamine | EN300-287342-5.0g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 5g |
$2732.0 | 2023-06-05 | ||
Enamine | EN300-287342-0.25g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 0.25g |
$591.0 | 2023-09-06 | ||
Enamine | EN300-287342-0.05g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 0.05g |
$539.0 | 2023-09-06 | ||
Enamine | EN300-287342-0.5g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 0.5g |
$616.0 | 2023-09-06 | ||
Enamine | EN300-287342-10.0g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 10g |
$4052.0 | 2023-06-05 | ||
Enamine | EN300-287342-2.5g |
2-bromopyridine-3-sulfonamide |
1597876-00-0 | 2.5g |
$1260.0 | 2023-09-06 | ||
Ambeed | A1087411-1g |
2-Bromopyridine-3-sulfonamide |
1597876-00-0 | 95% | 1g |
$684.0 | 2024-04-15 |
2-bromopyridine-3-sulfonamide Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 2-bromopyridine-3-sulfonamide
Introduction to 2-bromopyridine-3-sulfonamide (CAS No. 1597876-00-0)
2-bromopyridine-3-sulfonamide, with the chemical identifier CAS No. 1597876-00-0, is a versatile sulfonamide derivative of pyridine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a bromine substituent and a sulfonamide group, make it a valuable building block for medicinal chemists exploring new drug candidates.
The sulfonamide moiety in 2-bromopyridine-3-sulfonamide is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This functional group is widely recognized for its ability to interact with biological targets such as enzymes and receptors, thereby modulating physiological processes. The presence of a bromine atom at the 2-position of the pyridine ring further enhances the compound's reactivity, allowing for diverse chemical modifications and derivatization strategies.
In recent years, 2-bromopyridine-3-sulfonamide has been extensively studied for its potential in drug discovery. Researchers have leveraged its structural framework to develop inhibitors targeting various diseases, including cancer, infectious diseases, and metabolic disorders. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies has been instrumental in optimizing lead compounds for clinical development.
One of the most compelling aspects of 2-bromopyridine-3-sulfonamide is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with numerous diseases, particularly cancer. By incorporating 2-bromopyridine-3-sulfonamide into kinase inhibitor molecules, scientists have been able to develop potent and selective drugs that modulate these pathways effectively. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancer types.
Moreover, the agrochemical industry has also benefited from the use of 2-bromopyridine-3-sulfonamide as an intermediate in the development of novel pesticides and herbicides. Its structural properties contribute to the efficacy of these products by enhancing their binding affinity to target enzymes in pests and weeds. This has led to the creation of more sustainable and environmentally friendly agricultural solutions.
The synthesis of 2-bromopyridine-3-sulfonamide typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of pyridine derivatives followed by sulfonation and subsequent functional group modifications. Advances in synthetic methodologies have enabled researchers to produce this compound with greater efficiency and scalability, making it more accessible for industrial applications.
Recent studies have highlighted the importance of 2-bromopyridine-3-sulfonamide in developing antiviral agents. The sulfonamide group's ability to disrupt viral replication mechanisms has been exploited to create compounds that inhibit the spread of viruses such as HIV and influenza. These findings underscore the compound's potential as a therapeutic tool against emerging infectious diseases.
In conclusion, 2-bromopyridine-3-sulfonamide (CAS No. 1597876-00-0) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features and biological activities make it an indispensable tool for researchers seeking to develop innovative drug candidates and sustainable agricultural solutions. As scientific understanding continues to evolve, the role of this compound is expected to expand further, driving advancements across multiple disciplines.
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